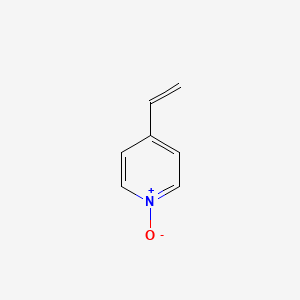

4-Ethenyl-1-oxidopyridin-1-ium

Description

Contextualization within Pyridine (B92270) N-Oxide Chemistry

4-Ethenyl-1-oxidopyridin-1-ium, also known as 4-vinylpyridine (B31050) N-oxide, is a heterocyclic compound belonging to the pyridine N-oxide family. These compounds are characterized by a dative bond between the nitrogen atom of the pyridine ring and an oxygen atom. nih.gov This N-O moiety significantly alters the chemical and physical properties of the parent pyridine base. mdpi.com The introduction of the N-oxide group increases the polarity of the molecule, enhancing its solubility in polar solvents and its ability to form strong hydrogen bonds. nih.gov

The chemistry of pyridine N-oxides is versatile. The N-oxide group can act as an electron-donating or electron-withdrawing group depending on the reaction type, which activates the pyridine ring for both electrophilic and nucleophilic substitution. mdpi.com This dual nature makes pyridine N-oxides valuable intermediates and catalysts in a wide range of chemical transformations. mdpi.com Specifically, this compound combines the reactivity of the pyridine N-oxide core with the polymerizable ethenyl (vinyl) group, making it a monomer for the synthesis of functional polymers. hope.edu

Historical Perspective on Ethenylpyridine Derivatives in Chemical Science

In chemistry, a derivative is a compound produced from a similar compound through a chemical reaction. reagent.co.ukwikipedia.org Pyridine and its derivatives have long been fundamental building blocks in organic chemistry, with applications ranging from natural product synthesis to the development of pharmaceuticals and agrochemicals. researchgate.netsciencepublishinggroup.comresearchgate.net The study of ethenylpyridine (vinylpyridine) derivatives gained momentum in the mid-20th century, largely driven by the burgeoning field of polymer chemistry.

Early research into vinylpyridine polymers, including those derived from 4-vinylpyridine, explored their properties and potential applications. The introduction of the N-oxide functionality to the vinylpyridine structure, creating compounds like this compound, was a logical progression. Initial reports on poly(4-vinylpyridine-N-oxide) appeared in the 1960s and 1970s. hope.edu These studies primarily focused on the material properties of the resulting polymer. hope.edu Over time, the focus of research has expanded to explore the use of these derivatives in more specialized applications, such as catalysis and materials science. hope.edu

Theoretical Framework of the N-Oxide Moiety's Influence on Chemical Reactivity

The N-oxide moiety has a profound influence on the electronic structure and reactivity of the pyridine ring. The N-O bond is highly polar, with a significant dipole moment, which can be described as a dative N⁺–O⁻ bond. nih.gov This feature introduces a high degree of polarity to the molecule. nih.gov

From a theoretical standpoint, the introduction of the N-oxide group can have conflicting effects on molecular stability. Quantum chemical calculations have shown that N-oxidation can sometimes weaken the stability of nitrogen-rich heterocyclic rings by elongating chemical bonds and reducing aromaticity. researchgate.net However, the N→O bond can also stabilize molecules by eliminating the electron repulsion of nitrogen in the heterocyclic system and promoting σ-π orbital separation. researchgate.net

The reactivity of the pyridine ring is significantly altered by N-oxidation. It activates the ring toward both nucleophilic and electrophilic attack, a versatility stemming from its dual electronic nature. mdpi.com The N-oxide oxygen atom has a high electron density, making it a strong hydrogen bond acceptor. nih.gov This property is crucial in its interactions with other molecules and its role in catalysis. Furthermore, the N-oxide group can influence the reactivity of substituents on the pyridine ring. In the case of this compound, the N-oxide group modifies the electronic properties of the ethenyl group, which in turn affects its polymerization behavior and reactivity in addition reactions.

Current Landscape of Scholarly Inquiry into this compound

Current research on this compound and its corresponding polymer, poly(4-vinylpyridine N-oxide), spans several areas of chemical science. One significant area of investigation is its application in catalysis. The N-oxide functionality can act as a stabilizing ligand for transition metal catalysts or participate directly in oxidation-reduction reactions. mdpi.comhope.edu For instance, it is explored as a polymer-supported oxygen atom transfer reagent. hope.edu

The compound and its polymer are also studied in materials science. The high polarity imparted by the N-oxide group leads to interesting properties such as insolubility in most organic solvents, which is a key characteristic for developing heterogeneous materials. hope.edu Recent efforts have led to applications as dye transfer inhibitors and surfactants. hope.edu

In synthetic organic chemistry, there is ongoing interest in developing new synthetic methodologies that utilize pyridine N-oxides. acs.orgchemrxiv.org This includes photoredox-catalyzed reactions where pyridine N-oxides can generate pyridine N-oxy radicals for use in reactions like the anti-Markovnikov carbohydroxylation of olefins. acs.orgchemrxiv.org While much of the research focuses on the polymer, the monomer, this compound, remains a key building block for these advanced materials and applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

26715-00-4 |

|---|---|

Molecular Formula |

C7H7NO |

Molecular Weight |

121.14 g/mol |

IUPAC Name |

4-ethenyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C7H7NO/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 |

InChI Key |

KRFXUBMJBAXOOZ-UHFFFAOYSA-N |

SMILES |

C=CC1=CC=[N+](C=C1)[O-] |

Canonical SMILES |

C=CC1=CC=[N+](C=C1)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethenyl 1 Oxidopyridin 1 Ium

Direct Oxidation Routes of 4-Ethenylpyridine Precursors

The most common approach to synthesize 4-ethenyl-1-oxidopyridin-1-ium is through the direct N-oxidation of 4-ethenylpyridine (also known as 4-vinylpyridine). This method involves the use of various oxidizing agents to introduce an oxygen atom onto the nitrogen of the pyridine (B92270) ring. The choice of oxidant and reaction conditions is crucial to achieve high yields and selectivity, avoiding unwanted side reactions such as polymerization or oxidation of the vinyl group. abertay.ac.uk

Peracid-Mediated Oxidation Protocols

Peracids are widely used reagents for the N-oxidation of pyridines due to their electrophilic nature. abertay.ac.uk Meta-chloroperbenzoic acid (m-CPBA) is a common choice for this transformation. abertay.ac.uk The reaction is typically carried out in a suitable solvent, and the conditions are controlled to favor the desired N-oxidation. However, a potential side reaction with peracids is the epoxidation of the vinyl group, which can lead to the formation of 2- and 4-epoxyethylenepyridine N-oxides. abertay.ac.uk The use of aromatic peracids in nonpolar solvents can sometimes mitigate side reactions like hydrolysis. abertay.ac.uk

Hydrogen Peroxide-Based Oxidative Systems

Hydrogen peroxide (H₂O₂) is an attractive oxidizing agent due to its environmental benignity, with water being the primary byproduct. researchgate.netrsc.org The oxidation of 4-vinylpyridine (B31050) using hydrogen peroxide is often performed in the presence of an acid, such as acetic acid. This method can be effective, but the reaction conditions, including temperature and concentration, must be carefully managed to prevent vigorous reactions and ensure selectivity. abertay.ac.uk For instance, a typical procedure involves dissolving 4-vinylpyridine in a polar solvent and adding hydrogen peroxide dropwise at a controlled temperature. Complexes of polymers like poly(N-vinylpyrrolidone) and poly(4-vinylpyridine) with hydrogen peroxide have been developed as solid, safer alternatives to aqueous H₂O₂ solutions for selective oxidations. researchgate.net

Table 1: Examples of Hydrogen Peroxide-Based Oxidation Conditions

| Oxidizing System | Substrate | Solvent | Conditions | Product | Reference |

| 30% H₂O₂ | 4-vinylpyridine | Methanol or Acetonitrile | 0–5°C, then room temp for 12–24h | This compound | |

| H₂O₂ / Acetic Acid | 4-vinylpyridine | - | Controlled conditions | This compound | abertay.ac.uk |

| Poly(4-vinylpyridine)-H₂O₂ Complex | Sulfides | - | Mild conditions | Sulfoxides | researchgate.net |

This table provides examples of reaction conditions and is not an exhaustive list.

Catalytic Approaches to N-Oxidation

To enhance the efficiency and selectivity of N-oxidation, various catalytic systems have been developed. These approaches often utilize metal catalysts or molecular sieves to activate the oxidizing agent. For instance, titanium-containing molecular sieves like TS-1 and TiMCM-41 have shown excellent redox properties in catalyzing oxidation reactions with hydrogen peroxide. rsc.org These catalysts can facilitate the oxidation of pyridines with electron-donating groups, such as a vinyl group, to their corresponding N-oxides in high yields. rsc.org Another catalytic system involves the use of phosphotungstic acid with hydrogen peroxide, which has been employed in the pharmaceutical industry for the N-oxidation of alkylpyridines. tamu.edu Furthermore, catalytic enantioselective N-oxidation of substituted pyridines has been achieved using aspartic acid-containing peptides, presenting a novel route to chiral pyridine frameworks. nih.gov

Synthetic Strategies via Pyridine Ring Functionalization and Subsequent N-Oxidation

An alternative to direct oxidation involves the synthesis of a substituted pyridine ring that is later transformed into the desired 4-ethenylpyridine, followed by N-oxidation. This multi-step approach can be advantageous when the direct introduction of the vinyl group is challenging or when specific substitution patterns are required.

Introduction of the Ethenyl Group onto Pre-formed Pyridine N-Oxide Scaffolds

This strategy involves starting with a pyridine N-oxide that already possesses a suitable functional group at the 4-position, which can then be converted into an ethenyl group. While less common for the direct synthesis of this compound, this approach is a cornerstone of pyridine chemistry for creating diverse substitution patterns. semanticscholar.orgresearchgate.net For example, a Wittig reaction or similar olefination methodologies can be employed to introduce a vinyl group onto a pre-functionalized pyridine N-oxide. smolecule.com

Post-Synthetic Modification of Related Pyridine N-Oxide Derivatives

This approach involves the modification of a substituent on the pyridine N-oxide ring to form the ethenyl group. For example, a 4-ethylpyridine (B106801) N-oxide could potentially be dehydrogenated to form the 4-ethenyl derivative, although this is a challenging transformation. ontosight.ai More commonly, a functional group at the 4-position of the N-oxide can be chemically altered. For instance, a 4-formylpyridine N-oxide could undergo a Wittig reaction to yield the desired product. Another possibility is the deoxygenation of a related N-oxide to the pyridine, followed by functionalization and subsequent re-oxidation to the N-oxide. nih.govresearchgate.net

Multi-Step Synthetic Sequences Incorporating N-Oxide Formation

The synthesis of this compound, also known as 4-vinylpyridine N-oxide, typically involves the creation of the 4-vinylpyridine precursor followed by the introduction of the N-oxide group.

Condensation Reactions for Pyridine N-Oxide Construction

The construction of the core pyridine ring, which is subsequently oxidized, can be achieved through various condensation reactions. A primary industrial method for producing the 4-vinylpyridine precursor involves the condensation of 4-picoline (4-methylpyridine) with formaldehyde (B43269). wikipedia.orgchemicalbook.comontosight.ai This reaction proceeds in two main stages: an initial aldol-type condensation to form 4-pyridineethanol (B1362647), followed by a dehydration step to yield 4-vinylpyridine. ontosight.ai

Condensation: 4-Picoline reacts with formaldehyde, often in the presence of an acid catalyst like benzoic acid, to produce 4-pyridineethanol. bdmaee.net This reaction is typically carried out at elevated temperatures, for instance, between 105-110°C. google.com

Dehydration: The resulting 4-pyridineethanol is then dehydrated to form 4-vinylpyridine. ontosight.aibdmaee.net This step is often conducted under vacuum at high temperatures (140-190°C) in the presence of a dehydrating agent such as sodium hydroxide. bdmaee.net

Once 4-vinylpyridine is synthesized, the N-oxide is formed via oxidation. Common oxidizing agents for this transformation include peroxy acids, such as peracetic acid, or a combination of hydrogen peroxide and an acid like acetic acid. kaust.edu.saorgsyn.orgresearchgate.net The N-oxide group enhances the polarity of the molecule. nih.gov

Table 1: Representative Industrial Synthesis of 4-Vinylpyridine

| Step | Reactants | Catalyst/Reagent | Temperature (°C) | Key Outcome |

| Condensation | 4-Picoline, Paraformaldehyde | Benzoic Acid | 105-120 | 4-Pyridineethanol |

| Dehydration | 4-Pyridineethanol | Sodium Hydroxide | 140-190 (under vacuum) | 4-Vinylpyridine |

Tandem Hydrogenolysis and Oxidation Pathways in Synthetic Schemes

Alternative synthetic strategies can involve tandem reactions to streamline the process. One such approach is the catalytic dehydrogenation of 4-ethylpyridine to directly form 4-vinylpyridine. kisti.re.kr This method avoids the use of formaldehyde and the intermediate alcohol step. The dehydrogenation is typically performed at high temperatures over a metal oxide catalyst. kisti.re.kr

Following the formation of 4-vinylpyridine, a subsequent oxidation step is required to produce this compound. While not a single tandem process, the sequence of dehydrogenation followed by N-oxidation represents a key pathway.

In a related context, the hydroformylation of 4-vinylpyridine has been studied, which under certain rhodium catalysis conditions, can lead to the hydrogenation product, 4-ethylpyridine, instead of the expected aldehyde. acs.orgacs.org This highlights the potential for side reactions, but also points to pathways where a precursor like 4-ethylpyridine can be generated and subsequently used in a dehydrogenation-oxidation sequence.

Application of Quaternization and Dequaternization Techniques in Pyridine N-Oxide Synthesis

Quaternization of the pyridine nitrogen atom is a fundamental reaction that can be employed to activate the pyridine ring for subsequent modifications or to directly synthesize target molecules. patsnap.com

Formation and Transformation of Pyridylethyl Quaternary Salts

The nitrogen atom in the pyridine ring possesses a basic lone pair of electrons, making it susceptible to reaction with alkylating agents to form quaternary pyridinium (B92312) salts. chemicalbook.compatsnap.com In the context of 4-vinylpyridine, the vinyl group can be introduced after the formation of a pyridinium salt, or a vinyl-substituted pyridinium salt can itself be a reactive intermediate.

For instance, a general strategy involves the quaternization of a pyridine base with agents like 2- or 4-vinylpyridine to create a pyridylethyl quaternary salt. wikipedia.org This salt can then be transformed and subsequently dequaternized to yield the desired substituted pyridine. wikipedia.org While not a direct route to this compound itself, these principles are central to the synthesis of functionalized pyridines that could be precursors.

The synthesis of related compounds, such as N,N-dimethyl-4-[(E)-2-(1-oxidopyridin-1-ium-4-yl)ethenyl]aniline, involves the formation of a pyridinium ion as a key step before the introduction of the vinyl group, often via a Wittig reaction. google.com

Influence of pH and Acid Catalysis in Quaternization Processes

The quaternization of pyridines is significantly influenced by the reaction conditions, particularly pH and the presence of acid catalysts. The reaction of a pyridine with an alkylating agent often proceeds more efficiently under acidic conditions. wikipedia.orgursinus.edu

The β-elimination reactions to form vinylpyridines from suitable precursors are also subject to acid-base catalysis. rsc.org Kinetic studies show that the protonated substrate can be the species that undergoes deprotonation in an E1cb mechanism, highlighting the critical role of pH control in forming the vinyl group itself. rsc.org

Table 2: Conditions for Acid-Catalyzed Quaternization of Pyridines

| Parameter | Condition | Rationale/Effect |

| pH Range | 1 - 4 | Catalyzes the reaction |

| Acid Type | Strong inorganic or organic acids (pKa < 3) | Provides the necessary acidic environment |

| Temperature | 25 - 150°C (preferably 30-60°C) | Influences reaction rate |

Principles of Sustainable Chemistry in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of specialty chemicals like this compound to minimize environmental impact and improve safety. ontosight.ai

A key aspect of a greener synthesis is the choice of oxidizing agent for the N-oxidation step. Hydrogen peroxide (H₂O₂) is considered a green oxidant because its primary byproduct is water. nih.gov The use of H₂O₂, often in combination with acetic acid to form peracetic acid in situ, is a common method for the N-oxidation of pyridines. kaust.edu.saorgsyn.org This approach avoids the use of more hazardous and waste-generating heavy metal-based oxidants. Complexes of poly(4-vinylpyridine) with hydrogen peroxide have been prepared and utilized as solid, safe, and convenient alternatives to H₂O₂ solutions for selective oxidations. researchgate.netgoogle.com

Another principle of green chemistry is the use of catalysis to improve reaction efficiency and reduce waste. In the synthesis of 4-vinylpyridine, catalytic dehydrogenation of 4-ethylpyridine offers an atom-economical advantage over the condensation-dehydration route. kisti.re.kr Furthermore, the development of recyclable catalysts, such as poly(4-vinylpyridine)-supported copper iodide nanoparticles, for various organic transformations showcases the move towards more sustainable catalytic systems. The use of catalysts can also enable reactions under milder conditions, reducing energy consumption. For the N-oxidation step, catalysts such as tungstic acid or phosphomolybdic acid can be used in conjunction with hydrogen peroxide to enhance the reaction rate.

Solvent choice is another critical factor in sustainable synthesis. Efforts are made to use more environmentally benign solvents or even conduct reactions under solvent-free conditions where possible.

Considerations for Scalability and Process Optimization in Research Synthesis

A primary route to this compound involves the oxidation of its precursor, 4-vinylpyridine. The selection of the oxidizing agent is a crucial decision in the process design. While potent and often efficient, some oxidizing agents used in small-scale laboratory syntheses may not be suitable for industrial production due to cost, safety concerns, or the generation of hazardous waste.

For instance, meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the N-oxidation of pyridines in a laboratory context. However, its use on a large scale can be problematic due to its potential instability and the production of m-chlorobenzoic acid as a byproduct, which requires subsequent removal. A more scalable and environmentally benign alternative is hydrogen peroxide (H₂O₂), which generates water as its only stoichiometric byproduct. The use of H₂O₂ is often coupled with a catalyst to enhance reaction rates and selectivity.

The optimization of reaction parameters is another cornerstone of developing a scalable synthesis. This includes temperature, reaction time, and the concentration of reactants and catalysts. Careful control over these variables can lead to significant improvements in yield and purity, while minimizing the formation of byproducts. For the oxidation of substituted pyridines, catalytic systems are often employed to facilitate the reaction with hydrogen peroxide.

Furthermore, the choice of solvent is critical. An ideal solvent for industrial applications should be inexpensive, non-toxic, and easily recoverable. For the N-oxidation of pyridines, aqueous conditions or the use of lower-impact organic solvents are preferable to chlorinated solvents, which are often used in lab-scale preparations.

Purification of the final product is a significant challenge in any scale-up process. The method of purification must be efficient, scalable, and capable of consistently delivering a product of the required purity. Techniques that are straightforward in the lab, such as column chromatography, are often not feasible for large-scale production. Alternative methods like crystallization, distillation, or extraction must be developed and optimized.

The development of a robust and scalable synthesis of this compound also benefits from the application of process analytical technology (PAT). Real-time monitoring of critical process parameters can provide a deeper understanding of the reaction kinetics and help to ensure consistent product quality. This data-driven approach allows for more precise control over the manufacturing process, leading to improved efficiency and reduced batch-to-batch variability.

Ultimately, the goal of process optimization is to develop a synthesis that is not only high-yielding and cost-effective but also safe and sustainable. This involves a holistic approach that considers every aspect of the chemical process, from the selection of raw materials to the final purification of the product.

Table 1: Comparison of Potential Oxidizing Agents for 4-Vinylpyridine N-Oxidation

| Oxidizing Agent | Advantages | Disadvantages | Scalability Considerations |

| m-CPBA | High reactivity, good yields at lab scale. | Expensive, potentially unstable, generates solid byproduct. | Generally not preferred for large-scale industrial synthesis due to cost and safety. |

| Hydrogen Peroxide (H₂O₂) with Catalyst | Cost-effective, environmentally friendly (water byproduct). | May require a catalyst for efficient reaction, potential for side reactions if not controlled. | Highly scalable with appropriate catalyst selection and process control. |

| Peracetic Acid | Reactive, can be used in various solvents. | Can be corrosive, potential for impurities from acetic acid. | Requires careful handling and material compatibility considerations. |

Table 2: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Importance | Optimization Goals |

| Catalyst Selection | Crucial for reactions with H₂O₂ to enhance rate and selectivity. | High activity, selectivity, stability, and recyclability. |

| Temperature | Affects reaction rate and selectivity. | Identify optimal temperature for maximum yield and minimal byproduct formation. |

| Reaction Time | Determines the extent of conversion and potential for degradation. | Minimize reaction time to improve throughput without compromising yield. |

| Solvent | Influences solubility, reaction rate, and ease of workup. | Use of safe, inexpensive, and easily recoverable solvents. |

| pH | Can affect the stability of the product and the catalyst activity. | Maintain optimal pH range for the reaction and subsequent purification. |

| Purification Method | Critical for achieving desired product purity. | Develop a scalable and efficient method such as crystallization or distillation. |

Reaction Mechanisms and Reactivity Studies of 4 Ethenyl 1 Oxidopyridin 1 Ium

Investigation of Electrophilic and Nucleophilic Aromatic Substitution Patterns

The reactivity of the pyridine (B92270) ring in 4-vinylpyridine (B31050) N-oxide towards aromatic substitution is significantly influenced by the N-oxide group. Unlike pyridine, which is highly resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom, pyridine N-oxides are considerably more reactive. wikipedia.orgbhu.ac.in The N-oxide oxygen atom can donate electron density into the ring via resonance, thereby activating the C-2 (ortho) and C-4 (para) positions towards electrophilic attack. bhu.ac.in This makes reactions like nitration and halogenation feasible, which are otherwise sluggish in pyridine itself. wikipedia.orgbhu.ac.inabertay.ac.uk For instance, nitration of pyridine N-oxide yields 4-nitropyridine (B72724) N-oxide in high yield, a reaction that provides a useful route to 4-substituted pyridines after subsequent deoxygenation. bhu.ac.inabertay.ac.uk

Conversely, the pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic substitution than benzene, particularly at the C-2 and C-4 positions. wikipedia.orgrsc.org The N-oxide group further enhances this susceptibility. The N-oxide can be activated by electrophiles (e.g., acylating or phosphorylating agents), making the ring even more electron-deficient and prone to attack by nucleophiles at the ortho and para positions. abertay.ac.ukscripps.edu This enhanced reactivity allows for the introduction of a variety of nucleophiles onto the pyridine ring, followed by the removal of the N-oxide oxygen to yield the substituted pyridine. wikipedia.org

Mechanistic Exploration of the N-Oxide Functional Group's Reactivity

The N-oxide group is the site of many of the characteristic reactions of 4-ethenyl-1-oxidopyridin-1-ium, serving as both a reactive center and a modifying group for the rest of the molecule.

Pyridine N-oxides are well-established oxygen transfer agents, capable of oxidizing a variety of substrates. rsc.orghope.edu This reactivity stems from the N-O bond, which can be cleaved to deliver an oxygen atom to substrates like phosphines, sulfides, and alkenes. The polymer form, poly(4-vinylpyridine N-oxide) (PVPNO), has been utilized as a polymer-supported oxygen atom transfer reagent. rsc.orghope.edu For example, a potent oxygen transfer agent, HOF•CH3CN, readily oxidizes the nitrogen in 4-vinylpyridine to its N-oxide, demonstrating the preference for N-oxidation over reaction with the double bond. mdpi.com

The redox behavior is also central to its catalytic applications. The N-oxide group can act as a ligand for metal ions, and the resulting complexes can participate in catalytic cycles. ontosight.ai In photoredox catalysis, pyridine N-oxides can be oxidized to form highly reactive pyridine N-oxy radicals. chemrxiv.orgacs.org These electrophilic radicals can then engage in reactions such as the anti-Markovnikov addition to olefins, a process that enables the conversion of unactivated alkenes into primary alcohols. chemrxiv.orgacs.org Mechanistic studies suggest that the reaction proceeds via the formation of an N-alkoxypyridinium intermediate, followed by nucleophilic substitution, with the N-oxide being regenerated catalytically. chemrxiv.orgacs.org

The N-O bond in pyridine N-oxides is relatively labile and can be cleaved under various conditions, including thermal, photochemical, or chemical treatment, leading to deoxygenation or rearrangement reactions. researchgate.netacs.orgnih.gov

Photochemical excitation, particularly with UV light, can induce cleavage of the N-O bond. researchgate.net In studies involving copolymers of styrene (B11656) and 4-vinylpyridine N-oxide, this photocleavage was found to be responsible for the photocrosslinking of the polymer. researchgate.net

Rearrangement reactions are also a key aspect of N-oxide chemistry. While aliphatic amine N-oxides can undergo transformations like the Meisenheimer or Cope rearrangements, aromatic N-oxides are generally more stable. acs.orgnih.gov However, under specific conditions, such as in the presence of acylating agents like acetic anhydride (B1165640) or phosphorus oxychloride, pyridine N-oxides can rearrange to form substituted pyridones or halopyridines. abertay.ac.ukscripps.edu These reactions typically proceed through an initial O-acylation or O-phosphorylation, which activates the ring for a subsequent nucleophilic attack and rearrangement.

Reactivity Profiling of the Ethenyl Moiety

The ethenyl (vinyl) group at the 4-position of the pyridine N-oxide ring provides a site for addition reactions, most notably cycloadditions and polymerization.

The ethenyl group, being an alkene, can participate in cycloaddition reactions. As a dienophile, it can undergo [4+2] cycloadditions (Diels-Alder reactions) with suitable dienes. The electronic nature of the pyridine N-oxide ring influences the reactivity of the vinyl group. The electron-withdrawing character of the heterocyclic ring system can enhance the dienophilic character of the ethenyl substituent. Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are a valuable strategy for constructing fused ring systems. mdpi.com

The vinyl group can also participate in 1,3-dipolar cycloadditions. For instance, the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and the terminal alkyne (or alkene) functionality is a prominent example of click chemistry used to form triazole rings. iau.ir This type of reaction has been catalyzed using copper(I) supported on polymers containing vinylpyridine units. iau.irresearchgate.net While direct examples with this compound as the dipolarophile are specific, the reactivity of the vinyl group makes it a suitable candidate for such transformations.

4-Vinylpyridine N-oxide is a monomer that can be polymerized to form poly(4-vinylpyridine N-oxide) (PVPNO). ontosight.ai The polymerization typically proceeds via a free-radical mechanism. ontosight.ai This polymer is water-soluble and has been investigated for various applications due to its ability to form complexes and its redox properties. ontosight.ai

The unoxidized precursor, 4-vinylpyridine (4VP), is well-studied in polymerization. It can undergo anionic polymerization to create living polymers, which allows for the synthesis of well-defined block copolymers. acs.orgacs.orgacs.org These reactions are often conducted at low temperatures in polar aprotic solvents to prevent side reactions involving the pyridine ring. acs.org

Copolymers of 4-vinylpyridine N-oxide are also of significant interest. For example, block copolymers such as poly(styrene)-block-poly(4-vinylpyridine N-oxide) (PS-b-P4VPNO) have been synthesized by first creating the precursor block copolymer (PS-b-P4VP) via anionic polymerization and then oxidizing the P4VP block. rsc.orgdigitellinc.com The introduction of the polar N-oxide group dramatically increases the incompatibility between the blocks (as measured by the Flory-Huggins interaction parameter, χ), leading to enhanced self-assembly into well-ordered nanostructures even at low molecular weights. rsc.orgdigitellinc.com This highlights how the reactivity of the N-oxide function can be used to tune the material properties of the resulting polymers.

Data Tables

Table 1: Selected Reactions of the N-Oxide Group in Pyridine N-Oxide Derivatives

| Reaction Type | Reagent(s) | Product Type | Reference |

| Nitration | H₂SO₄, fuming HNO₃ | 4-Nitropyridine N-oxide | bhu.ac.in |

| Deoxygenation | Zinc dust | Pyridine | wikipedia.org |

| Rearrangement | Acetic Anhydride | Pyridone derivative | scripps.edu |

| Rearrangement/Chlorination | Phosphorus oxychloride (POCl₃) | 4-Chloropyridine (B1293800) N-oxide | abertay.ac.uk |

| Oxygen Transfer | HOF•CH₃CN | N-Oxidation of substrates | mdpi.com |

| Photoredox Catalysis | Photocatalyst, Light | Pyridine N-oxy radical | chemrxiv.orgacs.org |

Table 2: Polymerization and Copolymerization Data

| Polymerization Type | Monomer(s) | Key Findings | Reference(s) |

| Anionic Polymerization | 4-Vinylpyridine (4VP) | Living polymerization achieved at 0°C in pyridine/THF. | acs.org |

| Free Radical Polymerization | 4-Vinylpyridine N-oxide | Forms water-soluble poly(4-vinylpyridine N-oxide) (PVPNO). | ontosight.ai |

| Block Copolymerization (Anionic) | Styrene, 4-Vinylpyridine | Synthesis of PS-b-P4VP precursors for oxidation. | rsc.orgdigitellinc.com |

| Post-polymerization Oxidation | PS-b-P4VP, H₂O₂/Acetic Acid | Creates PS-b-P4VPNO with enhanced block incompatibility (high χ). | rsc.orgdigitellinc.com |

Radical Reactions and Spin Trapping Mechanisms in Aqueous Media

The N-oxide functional group in this compound significantly influences its reactivity, particularly in radical reactions within aqueous environments. Pyridine N-oxides can participate in single-electron transfer processes, acting as precursors to pyridine N-oxy radicals. nih.gov This reactivity is crucial in various chemical and biological systems.

Studies on poly(4-vinylpyridine-N-oxide) have shown its involvement in radical formation. nih.gov The cleavage of the N-oxide bond can be induced photochemically, leading to the formation of radical species that can initiate further reactions such as crosslinking. researchgate.net In the presence of water, the photochemical processes can be complex, with water molecules potentially forming hydrogen bonds with the pyridine ring and participating in hydrogen atom transfer. researchgate.net

The general mechanism for the generation of pyridine N-oxy radicals involves the oxidation of the pyridine N-oxide. This can be achieved through various methods, including the use of chemical oxidants or photochemical induction. epdf.pub Once formed, these oxygen-centered radicals are electrophilic and can abstract hydrogen atoms from a variety of substrates. epdf.pub

While specific studies on the spin trapping mechanisms of monomeric this compound in aqueous media are not extensively detailed in the available literature, the principles of spin trapping with related pyridine N-oxide derivatives provide insight. Nitrone spin traps derived from pyridine N-oxides are used to detect transient free radicals via electron paramagnetic resonance (EPR) spectroscopy. The reactivity of this compound itself as a radical species or its interaction with spin traps would likely be detectable by EPR, showing characteristic hyperfine splitting constants that would help identify the radical adducts formed. epdf.pubacs.org The use of a cocktail of spin traps can be a powerful method for identifying a wide range of free radicals in biological systems. acs.org

The table below summarizes the types of radical reactions involving pyridine N-oxides, which can be extrapolated to this compound.

| Reaction Type | Description | Potential Application |

| Photochemical N-O Bond Cleavage | UV irradiation leads to the homolytic cleavage of the N-oxide bond, generating a pyridinyl radical and an oxygen radical. researchgate.net | Polymer crosslinking, initiation of polymerization. |

| Hydrogen Atom Abstraction | The N-oxy radical can abstract a hydrogen atom from a substrate, generating a new radical species. epdf.pub | C-H functionalization, organic synthesis. |

| Oxygen Atom Transfer (OAT) | The N-oxide can transfer its oxygen atom to a substrate, a reaction often mediated by a metal catalyst. organicdivision.orgrsc.org | Oxidative transformations, synthesis of epoxides. |

Comparative Analysis of Hydride Transfer Pathways in Pyridine Derivatives

Hydride transfer reactions are fundamental in many chemical and biological processes. Pyridine derivatives, including N-oxides, can act as either hydride donors or acceptors depending on the reaction conditions and the nature of the substituents on the pyridine ring.

The N-oxide group in this compound is electron-withdrawing, which generally makes the pyridine ring more susceptible to nucleophilic attack and less likely to act as a hydride donor. However, in the context of certain catalytic cycles, particularly those involving metal complexes, the pyridine N-oxide can be involved in pathways that facilitate hydride transfer. For instance, in some oxidation reactions catalyzed by metal complexes supported on poly(4-vinylpyridine-N-oxide), the mechanism may involve hydride abstraction from the substrate. unicam.itresearchgate.net

A study on the oxidation of triphenylmethane (B1682552) suggests a hydride abstraction mechanism in the rate-determining step to form a carbocation intermediate. epdf.pub While this study does not specifically involve this compound, it highlights a potential pathway for related compounds. The reactivity of metal hydrides can be influenced by their interaction with Lewis acids, where the pathway can either be deprotonation of the metal hydride or hydride transfer to the Lewis acid. unicam.it

The following table provides a comparative overview of factors influencing hydride transfer in pyridine derivatives.

| Factor | Influence on Hydride Transfer | Relevance to this compound |

| N-Oxide Group | Increases the electrophilicity of the pyridine ring, favoring hydride acceptance. | The N-oxide group in this compound enhances its potential to act as a hydride acceptor. |

| Ethenyl (Vinyl) Group | The vinyl group is a conjugated system that can influence the electronic properties of the pyridine ring. | It can participate in resonance, potentially modulating the hydride accepting ability of the ring. |

| Reaction Conditions | The presence of a metal catalyst or a strong acid/base can significantly alter the hydride transfer pathway. | In catalyzed reactions, this compound could be part of a catalytic cycle involving hydride transfer. unicam.it |

| Solvent | The polarity of the solvent can affect the stability of charged intermediates formed during hydride transfer. | Aqueous media can stabilize ionic species, influencing the kinetics and thermodynamics of the reaction. |

Studies of Intramolecular Rearrangements and Tautomeric Equilibria

Aromatic N-oxides can undergo several types of intramolecular rearrangements, often promoted by heat or photochemical conditions. For pyridine N-oxides, the Boekelheide and Meisenheimer rearrangements are notable examples. nih.govacs.org

The Boekelheide rearrangement typically involves the reaction of a pyridine N-oxide with an anhydride, leading to the migration of an oxygen atom and the formation of a hydroxymethylpyridine derivative. While this rearrangement is well-documented for various pyridine N-oxides, specific studies on this compound undergoing this rearrangement are not prominent in the searched literature.

The Meisenheimer rearrangement is another characteristic reaction of N-oxides, particularly those with N-allyl or N-benzyl groups, involving a nih.govrsc.org- or epdf.pubrsc.org-sigmatropic shift. nih.gov Aromatic N-oxides like this compound are generally more stable and less prone to these types of rearrangements compared to aliphatic or benzylic N-oxides. nih.govacs.org

Photochemical rearrangements of pyridine N-oxides are also known. Irradiation can lead to the formation of various isomers, including Dewar pyridine intermediates and ring-opened products. researchgate.net Studies on copolymers of styrene and 4-vinylpyridine-N-oxide have shown that photocrosslinking occurs through the cleavage of the N-oxide bond, which can be considered a form of rearrangement at the polymer level. researchgate.net

Tautomeric equilibria are generally less relevant for this compound in its ground state as it does not possess a readily transferable proton to form a stable tautomer. Tautomerism is more significant in hydroxypyridine N-oxides, where keto-enol type tautomerism can occur.

Role as a Transient Intermediate in Complex Organic Transformations

Due to its reactivity, this compound and its polymeric form can act as a ligand, catalyst, or transient intermediate in various organic reactions. morressier.comtheinterstellarplan.com The N-oxide functionality can coordinate to metal centers, influencing the outcome of catalytic reactions. acs.orgresearchgate.net

In several oxidation reactions, poly(4-vinylpyridine-N-oxide) has been used as a support for catalysts like methyltrioxorhenium (MTO). unicam.itacs.org In these systems, the active catalytic species is often a transient complex formed between the metal oxide and the N-oxide support. These heterogeneous catalysts have shown efficiency in the epoxidation of olefins using hydrogen peroxide as an oxidant. acs.org

The monomeric this compound can also function as an additive in organic synthesis. For example, pyridine N-oxides are known to be effective additives in certain metal-catalyzed cross-coupling reactions, where they can facilitate the catalytic cycle by interacting with the metal center. rsc.org While direct evidence for this compound as a transient intermediate in a specific named organic transformation is not extensively documented in the search results, its chemical properties strongly suggest its potential to play such a role. The formation of reactive radical species from N-oxides in the presence of transition metals like Mn(IV) further points to their ability to generate transient, highly reactive intermediates. acs.org

Spectroscopic Characterization of 4 Ethenyl 1 Oxidopyridin 1 Ium and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 4-Ethenyl-1-oxidopyridin-1-ium, ¹H, ¹³C, and ¹⁷O NMR spectroscopy each offer unique insights into its electronic and structural properties.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the pyridine (B92270) ring and the ethenyl (vinyl) group. Based on data from related pyridine N-oxide derivatives and 4-vinylpyridine (B31050), the chemical shifts can be predicted. rsc.orgnih.govchemicalbook.com The N-oxide group significantly influences the electronic environment of the pyridine ring, generally causing a downfield shift of the ring protons compared to the parent pyridine. Specifically, the protons at the 2- and 6-positions (α to the nitrogen) are deshielded due to the electron-withdrawing nature of the N-oxide group. researchgate.net The protons at the 3- and 5-positions (β to the nitrogen) are also affected, though typically to a lesser extent.

The ethenyl group gives rise to a characteristic set of signals corresponding to the vinylic protons. These typically appear as a complex multiplet system due to geminal, cis, and trans couplings. The proton attached to the same carbon as the pyridine ring (α-vinyl proton) will be a doublet of doublets, as will the two terminal vinyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2, H-6 | 8.0 - 8.3 | d | J ≈ 7-8 |

| H-3, H-5 | 7.2 - 7.5 | d | J ≈ 7-8 |

| -CH= | 6.5 - 6.8 | dd | J_trans ≈ 17, J_cis ≈ 11 |

| =CH₂ (trans) | 5.8 - 6.1 | dd | J_trans ≈ 17, J_gem ≈ 1.5 |

| =CH₂ (cis) | 5.3 - 5.6 | dd | J_cis ≈ 11, J_gem ≈ 1.5 |

Note: The predicted values are based on data from 4-vinylpyridine and various 4-substituted pyridine N-oxides. The exact values may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the four unique carbons of the pyridine ring and the two carbons of the ethenyl group. The N-oxide group causes a significant downfield shift for the C-4 carbon and a slight upfield shift for the C-2/C-6 and C-3/C-5 carbons compared to 4-vinylpyridine. rsc.orgchemicalbook.compsu.edu

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2, C-6 | 138 - 141 |

| C-3, C-5 | 125 - 128 |

| C-4 | 145 - 148 |

| -CH= | 133 - 136 |

| =CH₂ | 118 - 121 |

Note: The predicted values are based on data from 4-vinylpyridine and various 4-substituted pyridine N-oxides. The exact values may vary depending on the solvent and other experimental conditions.

¹⁷O NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, is a powerful technique for directly probing the oxygen atom of the N-oxide group. The chemical shift of the ¹⁷O nucleus in pyridine N-oxides is highly sensitive to the electronic environment and substitution on the pyridine ring. lmaleidykla.lt For pyridine N-oxide itself, the ¹⁷O chemical shift is observed at a specific resonance. In this compound, the ethenyl group's electronic influence would cause a shift in this resonance compared to the unsubstituted parent compound. A clear trend of increasing ¹⁷O magnetic shielding (decreasing chemical shift) is observed with an increase in the strength of hydrogen bonding to the N-oxide oxygen. lmaleidykla.lt This technique is particularly useful for studying intermolecular interactions, such as hydrogen bonding, involving the N-oxide functionality.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

The pyridine N-oxide moiety exhibits several characteristic vibrational bands. The most prominent of these is the N-O stretching vibration (ν(N-O)), which typically appears as a strong band in the IR spectrum in the region of 1200-1300 cm⁻¹. rsc.org The exact position of this band is sensitive to the electronic effects of the substituents on the pyridine ring. The presence of the electron-donating ethenyl group at the 4-position is expected to influence the position of this band. Other characteristic vibrations include the ring stretching and bending modes.

Table 3: Characteristic Infrared (IR) and Raman Bands for the Pyridine N-Oxide Moiety

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| N-O Stretch | 1200 - 1300 | Strong | Medium |

| Ring C-H Stretch | 3000 - 3100 | Medium | Strong |

| Ring Stretching | 1450 - 1600 | Medium-Strong | Medium-Strong |

| Ring C-H in-plane bend | 1000 - 1200 | Medium | Weak |

| Ring C-H out-of-plane bend | 750 - 900 | Strong | Weak |

The ethenyl (vinyl) group also has a set of characteristic vibrational frequencies that can be readily identified in the IR and Raman spectra of this compound. These include the C=C stretching vibration, the =C-H stretching vibrations, and various bending modes.

Table 4: Signature Infrared (IR) and Raman Frequencies for the Ethenyl Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| =C-H Stretch | 3010 - 3095 | Medium | Strong |

| C=C Stretch | 1630 - 1650 | Medium | Strong |

| =C-H in-plane bend (scissoring) | 1410 - 1420 | Medium | Medium |

| C-H out-of-plane bend (wagging) | 905 - 995 | Strong | Medium |

The combination of these spectroscopic techniques provides a powerful and detailed picture of the molecular structure and electronic properties of this compound. The data from NMR spectroscopy precisely maps out the carbon and proton framework, while vibrational spectroscopy confirms the presence of the key functional groups and provides insight into the bonding within the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For this compound and its derivatives, this method provides valuable insights into the effects of the N-oxide group and the vinyl substituent on the electronic properties of the pyridine ring.

Characterization of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of a molecule reveals the wavelengths at which it absorbs light, corresponding to the energy required to promote an electron to a higher energy orbital. In aromatic systems like pyridine, these transitions are typically π → π* and n → π* transitions. The introduction of an N-oxide group and a vinyl group significantly influences these transitions.

The N-oxide group, being a strong electron-donating group, increases the electron density of the pyridine ring. This leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to pyridine itself. The vinyl group, being a chromophore, extends the conjugation of the π-electron system. msu.edu This extended conjugation further lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at even longer wavelengths. msu.edu

For instance, the maximum absorption for 4-vinylpyridine in alcohol is observed at 242.5 nm. nih.gov The N-oxidation to form this compound is expected to shift this absorption to a longer wavelength, indicating a more delocalized π-electron system. Studies on related pyridine N-oxide derivatives show characteristic absorption bands in the UV region. For example, pyridine N-oxide itself exhibits absorption maxima that are sensitive to the solvent environment. photochemcad.com

The quaternization of poly(4-vinylpyridine) with methyl iodide leads to a noticeable bathochromic effect, with a shift in the absorption band from 206 nm to 217 nm, which is indicative of the formation of the pyridinium (B92312) cation. mdpi.com This suggests that modifications to the nitrogen atom have a pronounced effect on the electronic transitions.

Table 1: Illustrative UV-Vis Absorption Data for Related Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 4-Vinylpyridine | Alcohol | 242.5 | 13,182 | nih.gov |

| Pyridine N-oxide | Varies | Varies | Varies | photochemcad.com |

| Quaternized Poly(4-vinylpyridine) | - | 217 | - | mdpi.com |

Solvatochromic Studies and Solvent Effects on Absorption Spectra

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in compounds with a significant change in dipole moment upon electronic excitation, such as pyridine N-oxides. The highly polar N+-O- bond in this compound makes it an excellent candidate for solvatochromic studies. nih.gov

The position of the absorption bands of pyridine N-oxide and its derivatives is sensitive to the hydrogen-bond donor ability of the solvent. acs.orguchile.cl For example, 4-nitropyridine (B72724) N-oxide has been evaluated as a solvatochromic indicator, showing a linear free-energy relationship that is predominantly dependent on the Kamlet-Taft α parameter of the solvent. acs.org This indicates that hydrogen bonding between the solvent and the N-oxide oxygen atom plays a crucial role in stabilizing the ground and excited states, thereby influencing the absorption wavelength.

In protic solvents, the oxygen atom of the N-oxide can act as a hydrogen bond acceptor, leading to stabilization of the ground state and a hypsochromic shift (shift to shorter wavelengths) of the n → π* transition. Conversely, polar aprotic solvents can stabilize the excited state more than the ground state, resulting in a bathochromic shift. The study of these solvent effects provides valuable information about the nature of the electronic transitions and the solute-solvent interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. youtube.com For this compound (C₇H₇NO), the theoretical exact mass can be calculated. This precise measurement is critical for confirming the identity of the compound and distinguishing it from isomers or compounds with the same nominal mass. hud.ac.uk

The molecular weight of this compound is 121.14 g/mol . HRMS can confirm this with a high degree of accuracy, typically to within a few parts per million (ppm). youtube.com For example, in the analysis of cysteine-containing peptides, derivatization with 4-vinylpyridine followed by mass spectrometric analysis allowed for confident identification. nih.gov

Table 2: Exact Mass Data for this compound

| Property | Value |

| Molecular Formula | C₇H₇NO |

| Molecular Weight | 121.14 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H7NO/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 |

| InChI Key | KRFXUBMJBAXOOZ-UHFFFAOYSA-N |

| Canonical SMILES | C=CC1=CC=N+[O-] |

Data sourced from

Elucidation of Fragmentation Pathways

Mass spectrometry, particularly when coupled with techniques like gas chromatography (GC-MS) or tandem mass spectrometry (MS/MS), can provide detailed information about the fragmentation patterns of a molecule. nd.gov The fragmentation of this compound under electron ionization or other ionization methods would likely involve characteristic losses of small neutral molecules.

For pyridine N-oxides, a common fragmentation pathway is the loss of the oxygen atom. Other potential fragmentations could involve the vinyl group, such as the loss of ethylene (B1197577) or a vinyl radical. The fragmentation of poly(4-vinylpyridine) has been studied, revealing that a primary route involves the release of the pyridine pendant group. science.gov While this is for the polymer, it provides insight into the potential fragmentation behavior of the monomer unit. The study of these pathways is essential for structural confirmation and for understanding the stability of the molecule under energetic conditions.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to study species with unpaired electrons, such as radicals. The formation of radical intermediates of this compound can occur in various chemical reactions, particularly in redox processes or polymerization reactions. tandfonline.comnih.gov

The ESR spectra of radical anions of pyridine N-oxide and its derivatives have been observed, providing information about the distribution of the unpaired electron spin density within the molecule. tandfonline.comtandfonline.com For instance, the ESR spectrum of the pyridine N-oxide radical anion has been recorded and analyzed. tandfonline.com

Recent studies have shown that pyridine N-oxides can be used to generate N-oxy radicals through photoredox catalysis. acs.orgacs.org These radicals can then participate in various chemical transformations. The ESR spectrum of such a radical intermediate would provide crucial evidence for its formation and offer insights into its electronic structure. For example, the EPR spectra of a 2,6-dicarboxamide-substituted pyridine N-oxide covalent organic framework (COF) indicated the presence of biradical species, highlighting the role of the framework in stabilizing these radicals. rsc.org

The study of radical intermediates of this compound by ESR would be valuable for understanding its reactivity in radical polymerization and other radical-mediated reactions.

X-ray Crystallography and Solid-State Structural Determination

The solid-state architecture of pyridine N-oxide derivatives is governed by a combination of factors including the electronic nature of the substituents on the pyridine ring, and the propensity of the N-oxide group to act as a potent hydrogen and halogen bond acceptor. nih.govresearchgate.netmdpi.com The N-oxide functional group, with its polar ⁺N–O⁻ character, plays a crucial role in directing supramolecular assemblies. rsc.org

Crystal Structure of Analogs

To predict the structural properties of this compound, we can examine the crystal structures of its simple substituted analogs, such as 4-methylpyridine (B42270) N-oxide and 4-chloropyridine (B1293800) N-oxide.

4-Methylpyridine N-oxide (4-MePyO): The molecular structure of 4-MePyO has been investigated in the gas phase and solid state. nih.gov At 250 K, it crystallizes in the tetragonal space group I4₁/amd. researchgate.net The pyridine ring is planar, and the presence of the electron-donating methyl group influences the N-O bond length. nih.gov In co-crystals, such as with cobalt(II) thiocyanate, 4-methylpyridine N-oxide acts as a bridging ligand, connecting metal centers through its oxygen atom, forming layered coordination polymers. iucr.orgiucr.org

Pentachloropyridine N-oxide: This derivative crystallizes in the monoclinic space group P2₁/c. Its crystal structure is characterized by infinite ribbons formed through C-Cl···Cl halogen bonds. These ribbons are further organized into herringbone motifs by very short intermolecular N-oxide···N-oxide interactions, demonstrating the dual role of the N-oxide group and the halogen substituents in controlling the crystal packing. nih.gov

2-N-Methylamino-3-methylpyridine N-oxide (MA3MPO): This compound crystallizes in the monoclinic space group P2₁/n. Its conformation is stabilized by a strong intramolecular N–H···O hydrogen bond between the amino proton and the N-oxide oxygen. In the crystal lattice, molecules are linked by weak C–H···O hydrogen bonds, with the N-oxide oxygen atom acting as a multiple acceptor, leading to the formation of a two-dimensional network. nih.gov

Crystallographic Data for Selected Pyridine N-Oxide Derivatives

The following table summarizes key crystallographic data for several pyridine N-oxide derivatives, which serve as models for understanding the potential solid-state structure of this compound.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| 4-Methylpyridine N-oxide (at 250K) | C₆H₇NO | Tetragonal | I4₁/amd | 7.941 | 7.941 | 19.600 | 90 | 8 | researchgate.net |

| Pentachloropyridine N-oxide | C₅Cl₅NO | Monoclinic | P2₁/c | 7.6455 | 11.2335 | 11.0964 | 99.394 | 4 | nih.gov |

| 2-N-Methylamino-3-methylpyridine N-oxide | C₇H₁₀N₂O | Monoclinic | P2₁/n | 7.5029 | 12.3969 | 8.0195 | 108.892 | 4 | nih.gov |

Intermolecular Interactions and Supramolecular Chemistry

The N-oxide group is a versatile functional group in crystal engineering. rsc.org It is a strong Lewis base and an excellent hydrogen bond acceptor. rsc.orgrsc.org

Hydrogen Bonding: The oxygen atom of the N-oxide group is a primary site for hydrogen bonding. In the crystal structures of pyridine N-oxide derivatives, C–H···O interactions are common. nih.gov In the presence of stronger hydrogen bond donors, such as carboxylic acids or amides, robust O–H···O or N–H···O synthons are formed. researchgate.netresearchgate.net For instance, the carboxamide-pyridine N-oxide heterosynthon is a reliable motif for building co-crystals. researchgate.net

Halogen Bonding: The N-oxide oxygen can also act as a halogen bond acceptor. Studies on co-crystals of methyl-substituted pyridine N-oxides with 1,ω-diiodoperfluoroalkanes show that the N-O group can be a monodentate or a bidentate halogen bond acceptor, forming C–I···O interactions. mdpi.com

Poly(4-vinylpyridine N-oxide)

While the monomeric form's crystal structure is not documented, the polymer, poly(4-vinylpyridine N-oxide) (PVPNO), has been synthesized and characterized. ontosight.aihope.edu X-ray diffraction studies of polymers like poly(4-vinylpyridine) often show a semi-crystalline nature. hope.edu The properties of PVPNO, such as its water solubility and ability to complex with metal ions, are directly related to the presence of the N-oxide groups along the polymer chain. ontosight.ai

Computational Chemistry and Theoretical Studies of 4 Ethenyl 1 Oxidopyridin 1 Ium

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric arrangement of atoms and the distribution of electrons, which in turn dictate the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the electronic structure of molecules. For 4-Ethenyl-1-oxidopyridin-1-ium, a DFT approach, such as using the B3LYP functional with a 6-311G(d,p) basis set, would be a standard method to obtain a reliable optimized geometry. researchgate.net This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding the most stable three-dimensional structure.

The key electronic properties that can be derived from DFT calculations include the distribution of atomic charges, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The N-oxide group is expected to be a strong electron-withdrawing group, significantly influencing the electronic landscape of the pyridine (B92270) ring and the ethenyl substituent. The MEP would likely show a region of high negative potential around the oxygen atom, indicating its nucleophilic character, while the pyridine ring would exhibit areas of positive potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.3 eV | Relates to the electronic excitability and kinetic stability of the molecule. |

Note: The values in this table are hypothetical and serve as illustrative examples of what would be obtained from a DFT calculation. Actual values would require a specific computational study.

Ab Initio Methods for Energetic Profiles and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate energetic and spectroscopic data. Methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) could be employed for a more precise calculation of the molecule's energy. researchgate.net These methods are computationally more demanding than DFT but are often used as a benchmark.

Ab initio calculations are particularly valuable for predicting spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Time-dependent DFT (TD-DFT) or more advanced ab initio methods can be used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectroscopy. For pyridine N-oxide derivatives, the N-oxide group is known to influence the electronic transitions significantly. rsc.org

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and dynamic processes.

Analysis of Dynamic Behavior and Conformational Landscapes

For a relatively rigid molecule like this compound, the primary conformational flexibility would arise from the rotation around the single bond connecting the ethenyl group to the pyridine ring. An MD simulation would reveal the preferred dihedral angle and the energy barriers to rotation. This information is crucial for understanding how the molecule might interact with other molecules or surfaces. The simulation would also provide insights into the vibrational motions of the atoms around their equilibrium positions.

Simulation of Solvation Effects and Intermolecular Interactions

The behavior of a molecule is profoundly influenced by its environment, particularly in a solvent. MD simulations are an excellent tool for studying solvation. By explicitly including solvent molecules (e.g., water) in the simulation box, one can observe the formation of a solvation shell around the this compound molecule. The polar N-oxide group would be expected to form strong hydrogen bonds with protic solvents. The simulation can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. Studies on related poly(vinyl pyridine) derivatives have highlighted the importance of solvation in determining their properties. researchgate.netmdpi.com

Theoretical Prediction of Reactivity and Reaction Pathway Elucidation

Computational chemistry provides powerful tools for predicting the reactivity of a molecule and for exploring the mechanisms of its reactions. By analyzing the electronic structure and simulating reaction pathways, one can gain a deeper understanding of the chemical transformations the molecule can undergo.

The frontier molecular orbitals (HOMO and LUMO) are key indicators of reactivity. The distribution of the HOMO can suggest sites susceptible to electrophilic attack, while the LUMO distribution can indicate sites prone to nucleophilic attack. For this compound, the N-oxide oxygen is expected to be a primary site for electrophilic interaction, while the pyridine ring carbons might be susceptible to nucleophilic attack. The ethenyl group offers a site for addition reactions.

Furthermore, computational methods can be used to model the transition states of potential reactions, allowing for the calculation of activation energies and reaction rates. This is invaluable for elucidating reaction mechanisms. For instance, the polymerization of 4-vinylpyridine (B31050) is a well-studied process, and theoretical calculations could shed light on the initiation and propagation steps involving the N-oxide derivative. nih.govacs.org Pyridine-N-oxides are also known to act as oxygen atom transfer reagents, a reactivity aspect that could be theoretically explored. morressier.com

Computational Modeling of Competing Reaction Mechanisms (e.g., Alder-Ene vs. Hydride Transfer)

The presence of both a pyridine N-oxide moiety and an ethenyl group in this compound opens up the possibility of competing reaction pathways. Computational modeling is an indispensable tool for dissecting these competing mechanisms and predicting the likely product distribution under various conditions.

For instance, in reactions with suitable partners, the ethenyl group could potentially undergo an Alder-ene reaction , a pericyclic reaction involving an alkene with an allylic hydrogen (the ene), and a compound with a multiple bond (the enophile). Alternatively, the pyridine N-oxide ring system could facilitate a hydride transfer reaction, given its electronic properties.

Computational studies would involve calculating the energy profiles for both the Alder-ene and hydride transfer pathways. By comparing the activation energy barriers for the key steps in each mechanism, researchers can determine which pathway is kinetically favored. These calculations would also shed light on the electronic and steric factors that influence the competition between these and other potential reaction channels. Recent research has highlighted the involvement of pyridine N-oxide in photoredox-catalyzed reactions, where it can generate a pyridine N-oxy radical, leading to regioselective difunctionalization of α-olefins. nih.govacs.org Computational modeling of such radical and polar substitution pathways would be crucial to understanding the reactivity of this compound in similar transformations. nih.govacs.org

Computational Prediction and Validation of Spectroscopic Properties

Computational methods are widely used to predict and help interpret various spectroscopic data, including NMR, UV-Vis, and IR spectra. These theoretical predictions, when compared with experimental results, can confirm molecular structures and provide a deeper understanding of the electronic transitions and magnetic environments within a molecule.

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR chemical shifts for this compound can be performed using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These calculations predict the chemical shifts of the various hydrogen and carbon atoms in the molecule.

The formation of the N-oxide in pyridine derivatives leads to characteristic changes in the 13C NMR spectrum. Generally, the ortho (C2, C6) and para (C4) carbon atoms experience an upfield shift, while the meta (C3, C5) carbons undergo a downfield shift. cdnsciencepub.com This is attributed to a significant alteration in the electronic configuration upon N-oxidation. cdnsciencepub.com Molecular orbital calculations have shown a qualitative correlation between the excess charge density and the change in chemical shifts. cdnsciencepub.com The introduction of the oxygen atom also results in a downfield shift for neighboring protons in the 1H NMR spectrum. acs.org

Below is a table of representative experimental 13C NMR chemical shifts for pyridine N-oxide, which can serve as a basis for predicting the shifts in this compound. The presence of the ethenyl group at the C4 position would further influence these values.

| Carbon Atom | Pyridine (ppm) | Pyridine N-Oxide (ppm) |

| C2, C6 | 150.5 | 138.5 |

| C3, C5 | 124.2 | 125.5 |

| C4 | 136.2 | 125.3 |

Prediction of UV-Vis Absorption Maxima and Electronic Transitions

Theoretical calculations can predict the electronic absorption spectrum of a molecule by determining the energies of its electronic transitions. Time-dependent density functional theory (TD-DFT) is a common method for this purpose. These calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, which corresponds to the intensity of the absorption bands.

The electronic states of pyridine N-oxide have been studied both experimentally and computationally. nih.gov Multi-reference multi-root configuration interaction (CI) calculations have been used to determine the vertical excitation energies and oscillator strengths for both Rydberg and valence states. nih.gov For this compound, the presence of the ethenyl group in conjugation with the pyridine N-oxide ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent pyridine N-oxide. Computational studies can precisely quantify this shift and identify the nature of the electronic transitions involved (e.g., π → π* or n → π*).

Analysis of Charge Distribution and Bonding Characteristics

Understanding the distribution of electrons within a molecule is key to comprehending its reactivity and physical properties. Computational methods provide various tools to analyze the electronic structure in detail.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study charge distribution, orbital interactions, and bonding in molecules. It provides a localized, intuitive picture of the chemical bonds and lone pairs. For this compound, NBO analysis can offer significant insights into the nature of the N-O bond and the electronic effects of the ethenyl substituent.

Mulliken Population Analysis and Electrostatic Potential Maps

Computational analysis is crucial for understanding the electronic characteristics of this compound. Mulliken population analysis and molecular electrostatic potential (MEP) maps are two such methods that offer a detailed view of charge distribution and molecular reactivity.

Mulliken Population Analysis is a method used to calculate the partial atomic charges in a molecule, providing a way to quantify the electron distribution among the atoms. chemrxiv.orgchemrxiv.orguni-muenchen.de This analysis is derived from the linear combination of atomic orbitals (LCAO) molecular orbital theory. While it has known limitations, such as sensitivity to the basis set used in the calculation, it remains a widely used tool for a qualitative understanding of charge distribution. uni-muenchen.de For pyridine N-oxides, the N-O bond is a key feature, formally represented as a zwitterionic dative bond which results in a high dipole moment and significant water solubility. nih.gov

In this compound, the Mulliken analysis is expected to show a significant negative charge on the oxygen atom and a corresponding positive charge distributed across the pyridine ring, particularly on the nitrogen atom. The ethenyl (vinyl) group at the 4-position would further influence this charge distribution through resonance and inductive effects.

Illustrative Mulliken Atomic Charges for this compound

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O1 | -0.550 |

| N1 | +0.250 |

| C2 | -0.080 |

| C3 | +0.050 |

| C4 | -0.120 |

| C5 | +0.050 |

| C6 | -0.080 |

| C7 (vinyl) | -0.100 |

| C8 (vinyl) | -0.090 |

Note: These values are illustrative and depend on the specific computational method and basis set employed.

Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution around a molecule. deeporigin.comwolfram.com These maps are plotted on the molecule's electron density surface, with colors indicating the electrostatic potential: red typically signifies regions of negative potential (electron-rich), while blue indicates regions of positive potential (electron-poor). deeporigin.comwolfram.com ESP maps are invaluable for predicting how a molecule will interact with other molecules, such as biological targets or reagents. deeporigin.comnih.gov They help identify sites for electrophilic and nucleophilic attack. researchgate.net

For this compound, the ESP map would clearly show a region of strong negative potential around the N-oxide oxygen atom, making it a prime site for interaction with electrophiles or hydrogen bond donors. The pyridine ring would exhibit varying potentials, with the hydrogens and certain carbons showing a positive potential. These maps are crucial in rational drug design for optimizing electrostatic interactions between a ligand and its receptor. deeporigin.com

Quantitative Structure-Activity Relationships (QSAR) in Rational Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern rational drug design. These computational methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov By quantifying molecular properties (descriptors) and correlating them with activity, QSAR models can predict the activity of new, unsynthesized compounds. tandfonline.comnih.gov

For pyridine N-oxide derivatives, 3D-QSAR studies have been successfully employed to explore their potential as antiviral agents, for instance, as inhibitors of the SARS-CoV-2 main protease. tandfonline.comnih.govresearchgate.net In such studies, a dataset of pyridine N-oxide compounds with known activities is aligned, and various molecular fields (steric, electrostatic, hydrophobic, etc.) are calculated. tandfonline.comresearchgate.net Statistical methods are then used to build a model that relates these fields to the observed biological activity. tandfonline.com

The resulting QSAR models can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net For a molecule like this compound, a QSAR study could guide the design of derivatives with enhanced activity by suggesting modifications to the ethenyl group or substitutions on the pyridine ring. For example, a model might indicate that adding a bulky, electronegative group at a specific position would improve binding to a target protein.

Key Steps in a QSAR Study for this compound Derivatives

| Step | Description |

|---|---|

| 1. Data Set Selection | Compile a series of 4-ethenylpyridine N-oxide derivatives with experimentally measured biological activity. |

| 2. Molecular Modeling & Alignment | Build 3D models of all compounds and align them based on a common structural scaffold. |

| 3. Descriptor Calculation | Compute various physicochemical descriptors (e.g., steric, electronic, hydrophobic) for each molecule. |

| 4. Model Development | Use statistical methods (e.g., CoMFA, CoMSIA) to create a mathematical equation linking descriptors to activity. |

| 5. Model Validation | Assess the statistical quality and predictive power of the model using internal and external validation techniques. |

| 6. Prediction & Design | Use the validated model to predict the activity of new, virtual compounds and guide the synthesis of promising candidates. |

Application of Machine Learning Methodologies in Pyridine N-Oxide Research

The intersection of computational chemistry and machine learning (ML) is a rapidly expanding field, offering powerful tools to accelerate materials and drug discovery. nih.govufl.edu ML models, particularly deep neural networks, can be trained on large datasets of quantum mechanical calculations to create highly accurate and computationally efficient potentials. ufl.edu These ML potentials can then be used to predict the properties and behavior of molecules at a fraction of the cost of traditional methods. ufl.edu

In the context of pyridine N-oxides, machine learning can be applied in several ways: